molecular formula C11H11ClN4 B1620681 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole CAS No. 78431-21-7

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole

Cat. No.: B1620681
CAS No.: 78431-21-7
M. Wt: 234.68 g/mol
InChI Key: VVHYNADMYWBVPW-UHFFFAOYSA-N
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Description

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, two methyl groups, and a phenyldiazene moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the phenyldiazene moiety: This step involves the diazotization of aniline derivatives followed by coupling with the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in coordination chemistry for catalysis.

    Materials Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Studied for potential as enzyme inhibitors in biochemical pathways.

    Antimicrobial Activity: Evaluated for antimicrobial properties against various pathogens.

Medicine

    Drug Development: Investigated as potential therapeutic agents for diseases such as cancer and inflammation.

Industry

    Agriculture: Used in the development of agrochemicals for pest control.

    Dyes and Pigments: Utilized in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenyldiazene moiety can interact with biological macromolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole: Lacks the chloro group.

    5-chloro-1,3-dimethyl-4-(2-methyldiaz-1-enyl)-1H-pyrazole: Contains a methyl group instead of a phenyl group.

Uniqueness

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole is unique due to the presence of both the chloro group and the phenyldiazene moiety, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(5-chloro-1,3-dimethylpyrazol-4-yl)-phenyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-8-10(11(12)16(2)15-8)14-13-9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHYNADMYWBVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380399
Record name 5-Chloro-1,3-dimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78431-21-7
Record name 5-Chloro-1,3-dimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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